tert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate

Stereochemistry Chiral Building Block Enantiomeric Purity

tert-Butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate (CAS 2382349-82-6) is a chiral, bicyclic heterocycle featuring a tert-butyloxycarbonyl (Boc)-protected amine. It belongs to the pyrrolo[3,2-b]azepine class, a scaffold explored in medicinal chemistry for 5-HT receptor modulation and other therapeutic areas.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B8143496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC2C1CCN2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-4-6-10-11(15)7-8-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11-/m0/s1
InChIKeyYEOHBOANBXVKQK-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate: A Defined Stereochemical Building Block


tert-Butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate (CAS 2382349-82-6) is a chiral, bicyclic heterocycle featuring a tert-butyloxycarbonyl (Boc)-protected amine . It belongs to the pyrrolo[3,2-b]azepine class, a scaffold explored in medicinal chemistry for 5-HT receptor modulation and other therapeutic areas [1]. The compound is supplied as a single, defined (3aS,8aS) stereoisomer with a catalog purity of ≥95%, making it suitable for applications demanding stereochemical integrity in downstream synthesis .

Why Generic Substitution Fails for tert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate


Substituting this compound with a racemic mixture, the opposite enantiomer, or a regioisomeric pyrroloazepine introduces uncontrolled variables that can invalidate stereoselective synthetic sequences or lead-screening campaigns. The defined (3aS,8aS) configuration dictates the three-dimensional orientation of the amine and Boc-protected nitrogen atoms. Even a simple switch to the (3aR,8aR) enantiomer can produce a mirror-image spatial arrangement, potentially altering molecular recognition, biological target engagement, or the outcome of diastereoselective reactions . Furthermore, the [3,2-b] ring fusion places the nitrogen atoms in a distinct geometric relationship compared to [3,2-c] or [3,4-d] analogs, which can affect conformational preferences, physicochemical properties, and synthetic accessibility [1].

Quantitative Differentiation Evidence for tert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate


Enantiomeric Identity Verification by InChI Key and Optical Rotation

The (3aS,8aS) stereoisomer is unambiguously distinguished from its (3aR,8aR) enantiomer by its Isomeric SMILES and InChI Key. The target compound's InChI Key is YEOHBOANBXVKQK-QWRGUYRKSA-N. This specific stereochemical descriptor ensures that users acquire a single, defined enantiomer rather than a mixture of undefined composition, which is critical for chiral pool synthesis and stereospecific biological assays .

Stereochemistry Chiral Building Block Enantiomeric Purity

Boc-Protecting Group Enables Orthogonal Deprotection vs. N-H or N-Alkyl Analogs

The tert-butyl carbamate (Boc) group provides a chemically orthogonal handle that is absent in the unprotected octahydropyrrolo[3,2-b]azepine (CAS 442563-32-8). The Boc group can be removed under mild acidic conditions (e.g., TFA, HCl/dioxane) to reveal the free amine, which can then be selectively alkylated, acylated, or sulfonylated. In contrast, the free amine analog requires more complex protection/deprotection cycles and can participate in unwanted side reactions, reducing synthetic flexibility [1].

Protecting Group Strategy Orthogonal Synthesis Amine Functionalization

Physicochemical Profile Comparison: LogP, PSA, and Fsp3 Relative to Close Analogs

Calculated physicochemical properties indicate that the [3,2-b] fused scaffold, when combined with the Boc group, yields a distinct property profile compared to close structural analogs. The target compound's predicted LogP (1.58), polar surface area (42 Ų), and fraction of sp³ carbons (Fsp3 = 0.923) place it in a favorable drug-likeness space. These values differ meaningfully from those of the [3,2-c] regioisomer (e.g., 5-Boc-octahydropyrrolo[3,2-c]pyridine, with different ring geometry altering PSA and LogP contributions) [1][2]. The high Fsp3 value (>0.9) is particularly relevant for escaping flatland bias in modern medicinal chemistry, favoring more three-dimensional lead matter.

Drug-Likeness Physicochemical Properties Lead Optimization

Validated Purity Specification Enabling Reproducible Downstream Chemistry

The commercially available material is supplied with a defined purity specification of ≥95%, as confirmed by batch-specific analytical data (HPLC, NMR) . This addresses a common procurement risk with less-characterized analogs or custom-synthesized batches, where insufficient purity can lead to irreproducible reactions or false biological assay results. While some alternative pyrroloazepine building blocks are offered at lower purity (e.g., 90% range), the ≥95% benchmark reduces the need for in-house repurification.

Chemical Purity Quality Control Reproducibility

Optimal Application Scenarios for tert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate Based on Differentiated Evidence


Chiral Pool Intermediate for Stereospecific Drug Candidate Synthesis

When a medicinal chemistry program requires a chiral, saturated bicyclic amine for structure-activity relationship (SAR) exploration, the (3aS,8aS) configurational purity (verified by InChI Key [1]) ensures that downstream compounds maintain the desired absolute stereochemistry. This is essential for programs targeting chiral biological receptors such as 5-HT receptor subtypes [2].

Boc-Protected Scaffold for Orthogonal Functionalization in Parallel Synthesis

The Boc group enables selective N4-deprotection and subsequent diversification without affecting the pyrrole NH [1]. This orthogonal reactivity is critical for library synthesis of pyrroloazepine-based compounds, where the free amine intermediate can be captured with diverse electrophiles in a high-throughput manner.

High-Fsp3 Fragment for Fragment-Based Lead Discovery (FBLD)

With a calculated Fsp3 of 0.923, this compound represents a highly saturated, three-dimensional fragment that departs from planar aromatic frameworks [1]. Procurement of this scaffold supports FBLD campaigns seeking to improve physicochemical property profiles and target selectivity through increased molecular complexity.

Quote Request

Request a Quote for tert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.